Antimony;indium(3+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

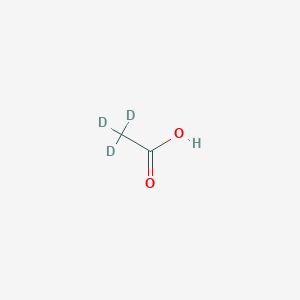

Indium compound with antimony (1:1), also known as indium antimonide, is a chemical compound composed of indium and antimony in a 1:1 ratio. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. It is represented by the chemical formula InSb and has a molecular weight of 236.58 g/mol .

Wirkmechanismus

Target of Action

It has been used in various applications such as infrared detectors, thermal imaging cameras, infrared astronomy, and in infrared homing missile guidance systems

Mode of Action

The mode of action of Indium Antimonide is primarily physical rather than biochemical. It is used in semiconductor electronics due to its unique properties . In the context of soldering, the addition of Sb (Antimony) reduces the melting range and supercooling with the increase of Sb content caused by SbSn formation, while the In (Indium) addition can reduce the melting point resulted by In solid solution .

Biochemical Pathways

In the context of soldering, it has been found that both sn5bi x in/cu and sn5bi x sb/cu are mainly composed of β-sn and two types of precipitates, ie, Bi particles and Cu 6 Sn 5 compound .

Result of Action

The result of the action of Indium Antimonide is primarily observed in its physical properties and applications. For instance, it is used in the creation of fast transistors and thermal image detectors . In soldering, the strengthening mechanisms cause their ultimate shear force to monotonically increase with increasing Sb and In content .

Action Environment

The action of Indium Antimonide can be influenced by environmental factors. For example, in soldering, the phase fraction of Bi particles and Cu 6 Sn 5 increases with increasing the Sb content, leading to stronger precipitation strengthening . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium antimonide can be synthesized through several methods, including:

Fusion of Elements: This method involves the fusion of stoichiometric amounts of indium and antimony at elevated temperatures in an evacuated, sealed ampule.

Chemical Vapor Deposition (CVD): This technique involves the deposition of indium and antimony precursors onto a substrate, forming indium antimonide nanowires.

Molecular Beam Epitaxy (MBE): This method involves the deposition of indium and antimony atoms onto a substrate under ultra-high vacuum conditions.

Industrial Production Methods: In industrial settings, indium antimonide is typically produced using the Kyropoulos method, which involves pulling single crystals from a melt composed of stoichiometric amounts of indium and antimony .

Analyse Chemischer Reaktionen

Types of Reactions: Indium antimonide undergoes various chemical reactions, including:

Oxidation: Indium antimonide can be oxidized to form indium oxide and antimony oxide.

Reduction: It can be reduced to its elemental forms under specific conditions.

Substitution: Indium antimonide can undergo substitution reactions with halogens to form indium halides and antimony halides.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at elevated temperatures.

Reducing Agents: Hydrogen gas or other reducing agents under controlled conditions.

Halogenation: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Indium oxide (In2O3) and antimony oxide (Sb2O3).

Reduction: Elemental indium and antimony.

Substitution: Indium halides (InX3) and antimony halides (SbX3), where X represents a halogen.

Wissenschaftliche Forschungsanwendungen

Indium antimonide has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Indium antimonide can be compared with other similar compounds, such as:

Gallium Antimonide (GaSb): Similar to indium antimonide but with gallium instead of indium. It has comparable semiconductor properties but different bandgap energies.

Indium Phosphide (InP): Another indium-based compound with phosphorus instead of antimony. It is widely used in high-speed and high-frequency electronics.

Indium Arsenide (InAs): Similar to indium antimonide but with arsenic instead of antimony.

Indium antimonide stands out due to its specific combination of indium and antimony, which provides unique optical and electronic properties, making it highly valuable in infrared and optoelectronic applications.

Eigenschaften

CAS-Nummer |

1312-41-0 |

|---|---|

Molekularformel |

InSb |

Molekulargewicht |

236.578 g/mol |

IUPAC-Name |

antimony;indium |

InChI |

InChI=1S/In.Sb |

InChI-Schlüssel |

WPYVAWXEWQSOGY-UHFFFAOYSA-N |

SMILES |

[In+3].[Sb] |

Kanonische SMILES |

[In].[Sb] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)